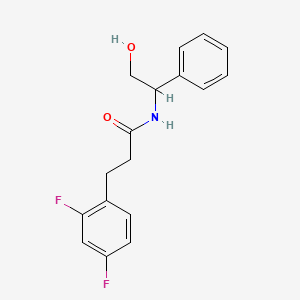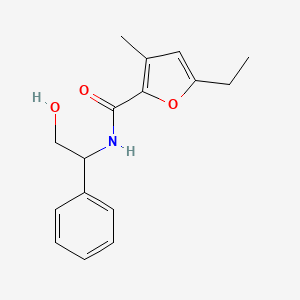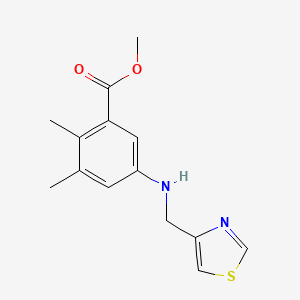![molecular formula C17H23ClN4O B7642712 [1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a key role in regulating various physiological processes.
作用機序
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol is a potent agonist of the CB1 and CB2 receptors. These receptors are found throughout the body and play a key role in regulating various physiological processes, including pain sensation, appetite, and immune function. When this compound binds to these receptors, it activates them and produces a range of effects, including analgesia, anti-inflammatory effects, and changes in appetite.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain sensation in animal models of pain. It also has anti-inflammatory effects, reducing inflammation in animal models of inflammation. This compound has also been shown to have anti-convulsant effects, reducing seizure activity in animal models of epilepsy. It has also been shown to have effects on appetite, reducing food intake in animal models of obesity.
実験室実験の利点と制限
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control of the experimental conditions. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a complex mechanism of action, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on [1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Another area of interest is the potential use of this compound in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects.
合成法
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method was first described in a patent filed by Pfizer in 1995. The process involves the reaction of 4-chloro-2-nitroaniline with 2-methyl-3-pyrazolyl boronic acid to form the intermediate compound 4-chloro-2-[(2-methylpyrazol-3-yl)methylamino]aniline. This intermediate is then reacted with piperidine and formaldehyde to yield this compound.
科学的研究の応用
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects.
特性
IUPAC Name |
[1-[4-chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O/c1-21-15(4-7-20-21)11-19-16-10-14(18)2-3-17(16)22-8-5-13(12-23)6-9-22/h2-4,7,10,13,19,23H,5-6,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFPRDILIVEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=C(C=CC(=C2)Cl)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-1-phenylethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7642639.png)
![3-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-6-(methoxymethyl)pyrimidin-4-one](/img/structure/B7642641.png)

![N-[(1,1-dioxothian-4-yl)methyl]-3-ethyl-2-methylquinolin-4-amine](/img/structure/B7642658.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)


![4-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7642677.png)


![[1-[2-(Oxan-4-ylamino)phenyl]piperidin-4-yl]methanol](/img/structure/B7642699.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-4-ylmethanamine](/img/structure/B7642707.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)
![2-(1H-pyrazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7642725.png)